Cas no 851862-86-7 (3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide)

3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide
- 3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
- AKOS024588351
- F0623-0842
- 3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
- 851862-86-7
- 3,4-dimethoxy-N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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- インチ: 1S/C24H22N4O5S/c1-31-19-11-10-16(12-20(19)32-2)23(30)25-13-22-27-28-24(33-22)34-14-21(29)26-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,13-14H2,1-2H3,(H,25,30)(H,26,29)
- InChIKey: RVNFEKSULCABIL-UHFFFAOYSA-N
- SMILES: S(C1=NN=C(CNC(C2C=CC(=C(C=2)OC)OC)=O)O1)CC(NC1=CC=CC2=CC=CC=C21)=O
計算された属性
- 精确分子量: 478.13109099g/mol
- 同位素质量: 478.13109099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 686
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 141Ų
- XLogP3: 3.5
3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0623-0842-10μmol |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-20μmol |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-20mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-25mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-75mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-100mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-2μmol |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-1mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-5μmol |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0623-0842-15mg |
3,4-dimethoxy-N-{[5-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide |
851862-86-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamideに関する追加情報
Introduction to 3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide and Its Significance in Modern Chemical Research
3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide, identified by its CAS number 851862-86-7, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, with its intricate structure, represents a fascinating example of how functional groups can be strategically incorporated to modulate biological activity. The presence of multiple distinct moieties—such as the naphthalen-1-yl group, the 1,3,4-oxadiazole core, and the dimethoxy substituents—provides a rich scaffold for further chemical and biological exploration.
The 1,3,4-oxadiazole ring is a well-studied heterocyclic system known for its versatility in medicinal chemistry. Its ability to engage in hydrogen bonding and its stability under various conditions make it a valuable component in drug design. In particular, oxadiazole derivatives have been explored for their potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The incorporation of this motif into 3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide suggests that this compound may exhibit similar properties, making it a promising candidate for further investigation.
The naphthalen-1-yl group adds another layer of complexity to the molecule. Naphthalene derivatives are known for their aromatic stability and their ability to interact with biological targets through hydrophobic interactions. In this context, the naphthalen-1-yl moiety in 3,4-dimethoxy-N-{5-({(naphthalen-1-yl)carbamoylmethyl}sulfanyl)-1,3,4-oxadiazol-2-ylmethyl}benzamide could serve as a key determinant of its binding affinity and selectivity. Recent studies have demonstrated that naphthalene-based compounds can modulate various biological pathways, including those involved in cancer progression and neurological disorders.
The presence of the sulfanyl group further enhances the molecular diversity of this compound. Sulfanyl-containing derivatives are often explored for their potential bioactivity due to the ability of sulfur to form multiple bonds and engage in hydrogen bonding. In 3,4-dimethoxy-N-{5-({(naphthalen-1-y l)carbamoylmethyl}sulfanyl)-1,3,4 oxadiazol -2 -y lmethyl}benzamide, the sulfanyl group is part of a more complex structure—the carbamoylmethyl sulfanyl moiety—which could contribute to the compound's solubility and bioavailability. This feature is particularly important in pharmaceutical applications where pharmacokinetic properties play a critical role.
The dimethoxy substituents at the 3 and 4 positions of the benzamide ring add another dimension to the molecule's properties. These electron-donating groups can influence the electronic distribution of the molecule, thereby affecting its reactivity and interactions with biological targets. In drug discovery, such substituents are often strategically placed to optimize binding affinity and metabolic stability. The combination of these features in 3,4-dimethoxy-N-{5 -({(naphthalen -1 -y l)carbamoylmethyl }sulfanyl)-1 ,3 ,4 -ox adiazol -2 -y lmethyl}benzamide makes it a compelling subject for further research.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging machine learning models and molecular docking simulations, scientists can identify potential binding interactions between 3 ,4 -dimethoxy-N-{5 -({(naphthalen -1 -y l)carbamoylmethyl }sulfanyl)- 1 ,3 ,4 -ox adiazol -2 -y lmethyl}benzamide and target proteins. These computational approaches have been particularly useful in identifying novel drug candidates and optimizing existing ones. For instance ,studies have shown that oxadiazole derivatives can inhibit certain kinases by disrupting their active sites . Given the structural features of this compound ,it is plausible that it could exhibit similar inhibitory effects.
In vitro studies have begun to explore the potential applications of 3 ,4 -dimethoxy-N-{5 -({(naphthalen - 1 -y l)carbamoylmethyl }sulfanyl)- 1 ,3 , 4 -ox adiazol -2 -y lmethyl}benzamide in various biological contexts . Initial experiments have focused on its interaction with enzymes and receptors relevant to human health . For example , researchers have examined its ability to bind to certain kinases involved in cancer cell proliferation . Preliminary results suggest that this compound can modulate kinase activity , although further studies are needed to fully understand its mechanism of action . Additionally ,the compound's potential as an antimicrobial agent has also been investigated . Preliminary data indicate that it may exhibit activity against certain bacterial strains , making it a candidate for developing new antibiotics.
The synthesis of complex molecules like 3 , 4 dimethoxy-N-{5 -({(naphthalen 1 yl) carbamoylmethyl }sulfanyl)- 1 , 3 4 oxadiazol 2 ylmethyl}benzamide represents a significant challenge due to their intricate structures . However recent advances in synthetic chemistry have made it possible to construct such molecules with greater efficiency . Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in building heterocyclic systems like the one present in this compound . These methods allow for precise control over molecular architecture enabling researchers to fine-tune properties such as bioactivity and solubility.
The development of new pharmaceuticals relies heavily on understanding how molecular structure influences biological activity . The case of 3 , 4 dimethoxy-N-{5 ({(naphthalen 1 yl) carbamoylmethyl }sulfanyl)- 1 3 4 oxadiazol 2 ylmethyl}benzamide exemplifies this principle . By studying its interactions with biological targets researchers can gain insights into how different functional groups contribute to overall bioactivity . These insights can then be used to design more effective drugs . For instance if certain parts of the molecule are found to be critical for binding affinity they can be modified or replaced with other functional groups that may enhance activity.
The future prospects for this compound are promising . As computational methods continue to improve researchers will be able to predict its behavior more accurately . Additionally advances in synthetic chemistry will make it easier to produce larger quantities for further study . These developments could accelerate its transition from a laboratory curiosity to a viable therapeutic agent . Furthermore collaborations between chemists biologists and pharmacologists will be essential in unlocking its full potential . By combining expertise from different disciplines scientists can address complex challenges and develop innovative solutions.
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